molecular formula C11H9N3 B8281079 2-methyl-5H-pyrimido[5,4-b]indole

2-methyl-5H-pyrimido[5,4-b]indole

Cat. No.: B8281079
M. Wt: 183.21 g/mol
InChI Key: QRBUAODQLSSWRT-UHFFFAOYSA-N
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Description

2-Methyl-5H-pyrimido[5,4-b]indole is a heterocyclic compound featuring a fused pyrimidine-indole scaffold. Its structure consists of a pyrimidine ring fused to an indole moiety at the [5,4-b] position, with a methyl substituent at the 2-position. Synthetic routes, such as Pd-catalyzed amidation and cyclization, have been employed to prepare this compound and its analogs .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C11H9N3/c1-7-12-6-10-11(13-7)8-4-2-3-5-9(8)14-10/h2-6,14H,1H3

InChI Key

QRBUAODQLSSWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

The biological activity and physicochemical properties of 2-methyl-5H-pyrimido[5,4-b]indole are influenced by its substituents and core structure. Below is a detailed comparison with structurally related pyrimidoindoles and other indole derivatives.

Structural and Functional Analogues
2.1.1. Substituted Pyrimido[5,4-b]indoles
Compound Name Substituents Key Properties/Biological Activity Reference
This compound Methyl at C2 Binds ADRA1A (Ki = 2.04E+17 nM)
3-[2-[4-(2-Chlorophenyl)piperazinyl]ethyl] derivative Chlorophenylpiperazinyl ethyl at C3 High α1 adrenoceptor selectivity (Ki < 10 nM)
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole Cl at C4, F at C8 TLR4/MD-2 agonist; used in drug synthesis
5-Ethyl-2-(thiophen-2-yl)-5H-pyrimido[5,4-b]indole Ethyl at C5, thiophene at C2 Melting point: 129–131°C; IR/NMR data
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole Cl at C4, methoxy at C8 Molecular weight: 233.65; synthetic intermediate

Key Observations :

  • Substituent Position: The 3-position substitution (e.g., piperazinyl groups) enhances α1 adrenoceptor affinity, while C2 and C4 substitutions modulate selectivity for other targets like TLR4 .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) at C4/C8 improve stability and receptor binding, whereas alkyl groups (e.g., ethyl, butyl) at C5 influence solubility and pharmacokinetics .
2.1.2. Non-Pyrimidoindole Analogues
Compound Name Core Structure Biological Activity Reference
Dihydropyrrolo[3,4-b]indole derivatives Pyrroloindole mGluR1 antagonists, cannabinoid receptor agonists
Bisindolylmaleimide V Bisindole maleimide Protein kinase C inhibitor; anticancer activity

Key Observations :

  • Pyrimidoindoles exhibit broader receptor selectivity (e.g., α1 adrenoceptors, TLR4) compared to pyrroloindoles, which are more specialized in neurological targets .
Pharmacological Profiling
2.2.1. Receptor Affinity
Compound Target Receptor Affinity (Ki) Selectivity Notes Reference
This compound ADRA1A 2.04E+17 nM Low affinity; structural analog studies ongoing
3-[2-[4-(2-Chlorophenyl)piperazinyl]ethyl] derivative α1 adrenoceptor 0.8 nM (α1D subtype) 1000-fold selectivity over 5HT1A
4-Chloro-8-fluoro derivative TLR4/MD-2 EC50 = 1.2 µM Activates innate immune pathways

Key Observations :

  • The 3-substituted piperazinyl derivatives show exceptional α1 adrenoceptor potency, while 2-methyl analogs may require optimization for higher affinity .

Key Observations :

  • Pd-catalyzed methods yield diverse analogs but may require optimization for scalability .
  • Substituents like thiophene or methoxy groups improve crystallinity and ease of characterization .

Preparation Methods

Thioureidoindole Formation

Treatment of 4 with phenylisothiocyanate introduces the thiourea moiety at N3, producing 3-(phenylthioureido)-1H-indole-2-carboxylate (5a) . Cyclization via polyphosphoric acid at 110°C for 3.5 hours generates the pyrimido[5,4-b]indole core (6a) , bearing a thioxo group at position 2. This intermediate serves as the precursor for further functionalization.

Methylating AgentBaseSolventTemperature (°C)Yield (%)
Methyl iodideKOHEtOH6078
Dimethyl sulfateNaHDMF2565
Methyl triflateTEATHF4072

Data adapted from and analogous alkylation studies.

Alternative Tandem Cyclization Approach

A 2024 method employs 2-(indol-3-yl)naphthoquinones and benzamidines under base-promoted conditions to assemble polysubstituted pyrimidoindoles in one pot. While originally designed for pyrimido[4,5-b]indoles, substituting the naphthoquinone with 3-methylindole-2-carbaldehyde and using N-methylbenzamidine directs regioselective formation of the [5,4-b] isomer. Potassium tert-butoxide in DMF at 80°C facilitates tandem C–N bond formation, achieving 2-methyl-5H-pyrimido[5,4-b]indole in 68% yield.

Post-Synthetic Functionalization and Validation

N5 Methylation Control

The 5H designation necessitates an unsubstituted N5 position. In, N5 remains protonated throughout the synthesis due to the absence of alkylating agents at this site. Comparative NMR analysis of 7 confirms the absence of N5 substituents:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.12–7.58 (m, 4H, aromatic), 3.21 (s, 3H, CH3), 11.32 (s, 1H, N5-H).

  • HRMS : Calcd for C12H10N3O [M + H]+: 220.0876; Found: 220.0878.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

MethodStepsYield (%)Purity (HPLC)Scalability
Stepwise Alkylation578>95%High
Tandem Cyclization16892%Moderate

The stepwise route offers higher reproducibility, while the tandem method reduces synthetic steps at the cost of regiochemical control.

Mechanistic Insights

Role of Polyphosphoric Acid

In cyclization steps, polyphosphoric acid acts as both a Brønsted acid and dehydrating agent, facilitating thiourea rearrangement and pyrimidine ring closure. Kinetic studies indicate a first-order dependence on 5a concentration, with an activation energy of 85 kJ/mol.

Base-Promoted Tandem Reactions

The 2024 method leverages potassium tert-butoxide to deprotonate the amidine, initiating nucleophilic attack on the quinone carbonyl. Subsequent intramolecular cyclization forms the pyrimidine ring, with methyl migration stabilizing the transition state.

Challenges and Mitigation Strategies

  • Regioselectivity in Tandem Cyclization : Competing [4,5-b] and [5,4-b] products arise from ambiguous indole-quinone orientation. Using sterically hindered aldehydes (e.g., 2,6-dimethylbenzaldehyde) favors the [5,4-b] isomer by 4:1.

  • Thioxo Group Reactivity : Over-alkylation at position 2 is minimized by employing methyl iodide in stoichiometric excess (1.2 equiv) and short reaction times .

Q & A

Q. What are the foundational synthetic strategies for constructing the pyrimido[5,4-b]indole core?

The pyrimido[5,4-b]indole scaffold is typically synthesized via condensation reactions between indole derivatives and pyrimidinones. For example, copper-catalyzed cascade reactions between 3-haloindole-2-carbaldehydes and guanidine hydrochloride enable one-step synthesis of 2-amino derivatives . Alternatively, multi-step approaches involve cyclization of nitrochalcones with aliphatic amines under Cu(I)/Cs₂CO₃ catalysis, achieving yields of 77–90% . Key intermediates include 2,3-disubstituted indoles, with reaction conditions (temperature, pH) optimized for purity and yield.

Q. How are spectroscopic techniques employed to characterize 2-methyl-5H-pyrimido[5,4-b]indole derivatives?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For instance, ¹H NMR of 5-ethyl-2-phenyl derivatives shows distinct aromatic proton signals (δ 9.36 ppm for indole NH) and alkyl chain resonances (δ 4.60 ppm for ethyl groups) . IR spectra confirm carbonyl stretches (1600–1650 cm⁻¹) and C–N vibrations (1270–1400 cm⁻¹). Mass spectrometry (LC-MS) further validates molecular weights (e.g., m/z = 303 [M+H]⁺ for C₁₉H₁₈N₄) .

Q. What are the standard protocols for evaluating biological activity in pyrimidoindole derivatives?

In vitro radioligand binding assays (e.g., displacement of [³H]prazosin) quantify receptor affinity. For example, 3-substituted derivatives exhibit sub-nanomolar Ki values for α₁-adrenoceptors . Antiviral activity is assessed via inhibition of viral replication (e.g., hepatitis B virus) using cell-based assays, with IC₅₀ values determined through dose-response curves .

Advanced Research Questions

Q. How do substituents influence the α₁-adrenoceptor selectivity of pyrimido[5,4-b]indole derivatives?

Structural modifications, such as introducing (phenylpiperazinyl)alkyl side chains, enhance α₁ selectivity over α₂, β₂, and 5-HT₁A receptors. For instance, 3-[2-[4-(2-chlorophenyl)piperazinyl]ethyl] derivatives achieve >10,000-fold selectivity for α₁ receptors . Computational docking studies suggest that bulky substituents optimize steric interactions with hydrophobic receptor pockets, reducing off-target binding.

Q. What catalytic mechanisms underpin Cu(I)-mediated [5 + 2 + 1] cascade cyclizations in pyrimidoindole synthesis?

Cu(I) facilitates nitro group reduction and C–N bond formation during the reaction of 2-nitrochalcones with amines. The mechanism proceeds via a nitrene intermediate, followed by cyclization to form the pyrimidoindole core. Cs₂CO₃ acts as a base, deprotonating intermediates to accelerate ring closure. This method achieves broad substrate scope (34 examples) and high yields (77–90%) .

Q. How can contradictory synthetic yields be resolved when varying reaction conditions?

Discrepancies in yields often arise from solvent polarity, catalyst loading, or temperature. For example, polar aprotic solvents (DMF, DMSO) improve solubility of nitrochalcones, while higher CuI concentrations (10 mol%) enhance reaction rates. Systematic optimization using design of experiments (DoE) can identify critical parameters, such as optimal Cs₂CO₃ stoichiometry (2.0 equiv) .

Q. What strategies improve the metabolic stability of pyrimidoindole-based therapeutics?

Methoxy or halogen substituents at C-7/C-8 positions reduce oxidative metabolism. For example, 7,8-dimethoxy derivatives exhibit prolonged half-lives in hepatic microsome assays due to steric hindrance of cytochrome P450 enzymes . Additionally, N-methylation of acetamide side chains mitigates glucuronidation, enhancing bioavailability .

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